4'-Ethyl-3-fluoro-1,1'-biphenyl
Overview
Description
4'-Ethyl-3-fluoro-1,1'-biphenyl is a useful research compound. Its molecular formula is C14H13F and its molecular weight is 200.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Crystal and Molecular Structures
One significant area of scientific research involving 4'-Ethyl-3-fluoro-1,1'-biphenyl derivatives is the study of their crystal and molecular structures. For example, the structures of mesogenic compounds, including fluoro derivatives, have been elucidated through crystallography, revealing details about torsion angles and packing patterns. This research is vital for understanding the physical properties and potential applications of these compounds in various fields, such as materials science (Walz, Nepveu, & Haase, 1987).
Mesomorphic Properties
Another significant application is in the study of mesomorphic properties of compounds with structural similarity to this compound. Research in this area involves the synthesis and characterization of various mesogens, exploring how alterations like fluoro substitution impact their behavior, such as dielectric anisotropy and birefringence. These findings are critical for developing new materials for liquid crystal display technologies (Goulding, Greenfield, Coates, & Clemitson, 1993).
Terahertz Optical Properties
Research into the terahertz (THz) optical properties of fluoro-substituted biphenyls is also a notable application. This involves examining the birefringence, refractive indices, and absorption coefficients of these compounds in the THz range. Such studies are fundamental for advancing our understanding of the interaction of these materials with THz radiation, which has implications for telecommunications and sensor technologies (Chodorow et al., 2013).
Synthesis and Biological Activity
There is also interest in the synthesis and potential biological activity of fluorinated biphenyl analogues. This includes the creation of compounds for specific therapeutic effects, such as antipapilloma activity. Understanding the synthesis pathways and biological impacts of these compounds is crucial for medicinal chemistry and drug development (Chan, Specian, & Pawson, 1982).
Safety and Hazards
According to the Safety Data Sheet (SDS) for “4’-Ethyl-3-fluoro-1,1’-biphenyl”, it is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure. In case of contact, wash off with soap and plenty of water. If inhaled, move the person into fresh air and give artificial respiration if necessary .
Properties
IUPAC Name |
1-ethyl-4-(3-fluorophenyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F/c1-2-11-6-8-12(9-7-11)13-4-3-5-14(15)10-13/h3-10H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPMFTZQIKICPIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60613771 | |
Record name | 4'-Ethyl-3-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
948043-99-0 | |
Record name | 4′-Ethyl-3-fluoro-1,1′-biphenyl | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=948043-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4'-Ethyl-3-fluoro-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60613771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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